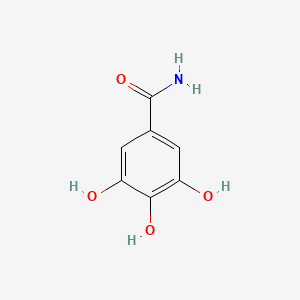

3,4,5-Trihydroxybenzamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-trihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIPEJXQPQFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210802 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-73-5 | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T258D82AEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of 3,4,5-Trihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted biological activities of 3,4,5-Trihydroxybenzamide, a phenolic compound of significant interest in pharmaceutical and biomedical research. Drawing from a comprehensive review of the scientific literature, this document elucidates the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this molecule, detailing the underlying molecular mechanisms and providing field-proven experimental protocols for its investigation.

Introduction: The Therapeutic Potential of this compound

This compound, also known as gallamide, is a derivative of gallic acid, a naturally occurring polyphenol found in numerous plants.[1] The presence of the trihydroxy phenolic moiety confers potent biological activities, making it a compelling candidate for drug discovery and development.[2] Its structural simplicity and synthetic accessibility further enhance its appeal as a scaffold for medicinal chemistry. This guide will delve into the core biological functions of this compound, providing a robust framework for researchers seeking to harness its therapeutic potential.

I. Potent Antioxidant and Radical Scavenging Activity

The hallmark of this compound's biological profile is its exceptional antioxidant activity. The three hydroxyl groups on the benzene ring are adept at donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a key pathological driver in numerous diseases.[3][4]

Mechanism of Antioxidant Action

The antioxidant capacity of this compound is primarily attributed to its ability to scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through several mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can readily donate a hydrogen atom to a free radical, quenching its reactivity.

-

Single Electron Transfer (SET): The compound can donate an electron to a radical, forming a more stable species.

-

Chelation of Metal Ions: By chelating pro-oxidant metal ions such as iron and copper, this compound can prevent the initiation of radical-generating reactions like the Fenton reaction.

Quantitative Assessment of Antioxidant Activity

The antioxidant potency of this compound and its derivatives has been quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported, data for the closely related 3,4,5-trihydroxyphenylacetamide derivatives and gallic acid provide a strong indication of its high antioxidant capacity.[3][5][6]

| Assay | Test Compound/Derivative | IC50 Value | Reference Compound | IC50 Value | Source |

| DPPH Radical Scavenging | 3,4,5-Trihydroxyphenylacetamide derivative | Comparable to Trolox | Vitamin C | - | [3] |

| ABTS Radical Scavenging | Gallic Acid Hydrate | 1.03 ± 0.25 µg/mL | - | - | [5][6] |

| FRAP (Ferric Reducing Antioxidant Power) | - | - | - | - | Data not available |

Table 1: Antioxidant Activity of this compound and Related Compounds

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test compound dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

For the positive control, use ascorbic acid at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: DPPH radical scavenging assay workflow.

II. Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide array of diseases. This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.[7][8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are largely mediated by its ability to inhibit the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][9]

-

Inhibition of NF-κB Activation: this compound can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[7][8]

-

Inhibition of Inflammatory Enzymes: There is evidence to suggest that gallic acid derivatives can directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[10][11]

Quantitative Assessment of Anti-inflammatory Activity

While specific IC50 values for this compound against inflammatory targets are limited, studies on related compounds provide insights into its potential potency.

| Assay | Test Compound/Derivative | IC50 Value | Source |

| 5-Lipoxygenase Inhibition | Hypolaetin (related flavonoid aglycone) | 4.5 µM | [11] |

| Cyclooxygenase Inhibition | 2',5'-dimethoxy-3,4-dihydroxychalcone | Comparable to flufenamic acid | [10] |

Table 2: Anti-inflammatory Activity of Compounds with Similar Structural Motifs

Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a common method to assess the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

-

Incubation: Incubate the cells for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control. Determine the IC50 value.

Caption: Inhibition of the NF-κB signaling pathway.

III. Promising Anticancer Properties

This compound and its derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[7][12][13]

Mechanism of Anticancer Action

The anticancer activity of these compounds is multifactorial and involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

-

Induction of Apoptosis: this compound derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve:

-

Mitochondrial Pathway: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspase-9 and caspase-3.[14]

-

Death Receptor Pathway: Upregulation of death receptors like DR5, leading to the activation of caspase-8.[15]

-

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints, such as G2/M, preventing cancer cells from proliferating.[12]

-

Inhibition of Pro-survival Signaling: There is evidence that gallic acid and its derivatives can inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[16][17][18][19][20][21]

Quantitative Assessment of Anticancer Activity

Studies on N-alkyl derivatives of this compound have provided specific IC50 values against colon cancer cells, highlighting the influence of structural modifications on potency.[7]

| Cell Line | Test Compound | IC50 Value (µM) | Reference Drug | IC50 Value (µM) | Source |

| HCT-116 (Colon) | 3,4,5-trihydroxy-N-methyl-benzamide | 2.43 | Doxorubicin | 0.001 | [7] |

| HCT-116 (Colon) | 3,4,5-trihydroxy-N-ethyl-benzamide | 1.64 | Doxorubicin | 0.001 | [7] |

| HCT-116 (Colon) | 3,4,5-trihydroxy-N-hexyl-benzamide | 0.07 | Doxorubicin | 0.001 | [7] |

| HepG2 (Liver) | Amide-modified gallic acid derivative (n1) | Exceeded 5-fluorouracil | - | - | [12][13] |

| K562 (Leukemia) | 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | 9.29 (24h) | - | - | [22] |

| Jurkat (Leukemia) | 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | 4.39 (24h) | - | - | [22] |

Table 3: Anticancer Activity of this compound Derivatives

Experimental Protocol: MTT Cell Viability Assay

This protocol details a standard colorimetric assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, HeLa)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or a suitable solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Caption: Intrinsic pathway of apoptosis induction.

IV. Neuroprotective Potential

Emerging evidence suggests that this compound and its structural analogs possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[23][24]

Mechanism of Neuroprotection

The neuroprotective effects are likely mediated by a combination of antioxidant and anti-inflammatory activities, as well as the modulation of specific neuroprotective signaling pathways.

-

Amelioration of Oxidative Stress: By scavenging free radicals, this compound can protect neurons from oxidative damage, a common feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[23]

-

Activation of the Nrf2 Pathway: Related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[25][26][27][28][29] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[25][26]

-

Structure-Activity Relationship: Studies on gallic acid derivatives suggest that their neuroprotective effects are dependent on both their antioxidant capacity and their hydrophobicity, which influences their ability to cross the blood-brain barrier and cell membranes.[23][24]

Experimental Protocol: Nrf2 Activation Assay (Western Blot)

This protocol outlines a method to determine if this compound can activate the Nrf2 pathway in neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC-12)

-

This compound

-

Lysis buffer

-

Primary antibodies against Nrf2 and HO-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Treatment: Treat the neuronal cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blot:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2 and HO-1.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression levels of Nrf2 and HO-1.

Caption: Activation of the Nrf2 antioxidant pathway.

V. Conclusion and Future Directions

This compound is a molecule with a rich and diverse biological profile, exhibiting potent antioxidant, anti-inflammatory, anticancer, and potentially neuroprotective activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its therapeutic potential for a wide range of diseases. The structure-activity relationship studies on related gallic acid amides provide a valuable roadmap for the design of novel derivatives with enhanced potency and selectivity.

Future research should focus on:

-

In vivo efficacy studies: To validate the promising in vitro findings in relevant animal models of disease.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound and its optimized derivatives.

-

Target identification and validation: To precisely elucidate the molecular targets and mechanisms of action for each of its biological activities.

This in-depth technical guide serves as a foundational resource for the scientific community to further explore and exploit the therapeutic promise of this compound.

VI. References

-

Lu, Z., Nie, G., & Zhao, B. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International, 48(4), 263-274. --INVALID-LINK--

-

Kim, J., Hong, V. S., & Lee, J. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 324-331. --INVALID-LINK--

-

Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. (2018). Oriental Journal of Chemistry, 34(2), 939-946. --INVALID-LINK--

-

Antiultraviolet, Antioxidant, and Antimicrobial Properties and Anticancer Potential of Novel Environmentally Friendly Amide-Modified Gallic Acid Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(43), 17357-17367. --INVALID-LINK--

-

Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. (2006). Semantic Scholar. --INVALID-LINK--

-

Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. (2012). ResearchGate. --INVALID-LINK--

-

Antiultraviolet, Antioxidant, and Antimicrobial Properties and Anticancer Potential of Novel Environmentally Friendly Amide-Modified Gallic Acid Derivatives. (2023). ACS Publications. --INVALID-LINK--

-

Gallic acid analogues with antibreast cancer and antioxidant action: synthesis and pharmacological assessment. (2019). Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1239-1250. --INVALID-LINK--

-

Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (2014). ResearchGate. --INVALID-LINK--

-

Phenolic acid derivatives with potential anticancer properties - A structure-activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids. (2005). ResearchGate. --INVALID-LINK--

-

FADD-dependent apoptosis induction in Jurkat leukemia T-cells by the resveratrol analogue, 3,4,5-trihydroxy-trans-stilbene. (2004). International Journal of Cancer, 109(4), 618-625. --INVALID-LINK--

-

The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. (n.d.). ResearchGate. --INVALID-LINK--

-

Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. (2015). Indian Journal of Pharmaceutical Sciences, 77(5), 587-594. --INVALID-LINK--

-

Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. (2014). Archives of Pharmacal Research, 37(3), 324-331. --INVALID-LINK--

-

Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). Journal of Ethnopharmacology, 303, 115939. --INVALID-LINK--

-

Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). British Journal of Cancer, 87(9), 1037-1044. --INVALID-LINK--

-

Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis. (2019). International Immunopharmacology, 66, 225-233. --INVALID-LINK--

-

3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo. (2014). Molecular and Cellular Biochemistry, 390(1-2), 143-153. --INVALID-LINK--

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules, 23(1), 159. --INVALID-LINK--

-

Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2023). Molecules, 28(18), 6543. --INVALID-LINK--

-

Gallic acid: prospects and molecular mechanisms of its anticancer activity. (2020). RSC Advances, 10(49), 29241-29255. --INVALID-LINK--

-

Antioxidant, Antitumoral and Anti-Inflammatory Activities of Gallic Acid. (2014). ResearchGate. --INVALID-LINK--

-

Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway. (2020). International Journal of Molecular Sciences, 21(11), 3894. --INVALID-LINK--

-

Cytotoxic activity (IC 50 values) of compounds 3a -3j against human... (n.d.). ResearchGate. --INVALID-LINK--

-

Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (2021). Antioxidants, 10(6), 949. --INVALID-LINK--

-

Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. (2012). Sigma-Aldrich. --INVALID-LINK--

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). Biochimica et Biophysica Acta, 1809(12), 727-738. --INVALID-LINK--

-

3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013). Biomolecules & Therapeutics, 21(1), 60-65. --INVALID-LINK--

-

3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013). Biomolecules & Therapeutics, 21(1), 60-65. --INVALID-LINK--

-

Targeting PI3K/Akt/mTOR Pathway: Biomarkers of Success and Tribulation. (2013). American Society of Clinical Oncology Educational Book, 33, e307-e315. --INVALID-LINK--

-

3,4-Dihydroxychalcones as Potent 5-lipoxygenase and Cyclooxygenase Inhibitors. (1993). Journal of Medicinal Chemistry, 36(24), 3904-3909. --INVALID-LINK--

-

Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response. (2018). Expert Review of Clinical Immunology, 14(11), 939-951. --INVALID-LINK--

-

(PDF) Naturally Occurring NF-κB Inhibitors. (2009). ResearchGate. --INVALID-LINK--

-

3',4',7-Trihydroxyflavone prevents apoptotic cell death in neuronal cells from hydrogen peroxide-induced oxidative stress. (2015). Food and Chemical Toxicology, 80, 125-133. --INVALID-LINK--

-

(PDF) Inhibition of PI3K/Akt/mTOR signaling by natural products. (2013). ResearchGate. --INVALID-LINK--

-

Nrf2 activation as target to implement therapeutic treatments. (2019). Frontiers in Chemistry, 7, 126. --INVALID-LINK--

-

Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids. (1988). Biochemical Pharmacology, 37(23), 4463-4471. --INVALID-LINK--

-

PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. (n.d.). Bio-Connect. --INVALID-LINK--

-

Identification of novel and potent Nrf2 activators from medicinal plants. (2019). Western Sydney University. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. oatext.com [oatext.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and related aglycone flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A triple-drug combination induces apoptosis in cervical cancer-derived cell lines [frontiersin.org]

- 15. Effects of some anti-ulcer and anti-inflammatory natural products on cyclooxygenase and lipoxygenase enzymes: insights from in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 22. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Antiultraviolet, Antioxidant, and Antimicrobial Properties and Anticancer Potential of Novel Environmentally Friendly Amide-Modified Gallic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

Harnessing the Anti-inflammatory Potential of Gallic Acid Amides: Mechanisms, Synthesis, and Evaluation Frameworks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Phenolic Parent

Inflammation is a fundamental biological response essential for host defense and tissue repair. However, its dysregulation underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol found abundantly in various plants, has long been recognized for its diverse biological activities, including potent antioxidant and anti-inflammatory effects.[1][2][3][4] Its therapeutic potential, however, is often hampered by suboptimal pharmacokinetic properties, such as high hydrophilicity, which can limit its ability to cross biological membranes and may affect its metabolism.[1][2] To address these limitations, medicinal chemists have turned to structural modification, with a particular focus on the synthesis of gallic acid amides, or "gallamides."[1] This strategic derivatization of the carboxylic acid group into an amide moiety offers a versatile platform to modulate the compound's physicochemical properties, such as lipophilicity, with the goal of enhancing cellular uptake, bioavailability, and ultimately, anti-inflammatory potency.[1][2]

This technical guide provides an in-depth exploration of the anti-inflammatory properties of gallic acid amides. We will dissect their mechanisms of action targeting key inflammatory signaling cascades, detail their chemical synthesis, and provide robust, field-proven experimental protocols for their comprehensive evaluation.

Part 1: Synthesis and Structure-Activity Relationship (SAR)

The conversion of gallic acid to its amide derivatives is a strategic approach to creating a library of compounds with diverse and potentially improved pharmacological profiles.[1][5]

General Synthesis Scheme

A common and effective method for synthesizing gallic acid amides is through a carbodiimide-mediated coupling reaction.[1] The rationale behind this choice is its efficiency and mild reaction conditions, which preserve the sensitive tri-hydroxyl phenolic structure.

-

Protection of Phenolic Hydroxyls: To prevent unwanted side reactions, the three hydroxyl groups of gallic acid are often protected, for instance, as benzyl ethers.

-

Amide Coupling: The protected gallic acid is then reacted with a desired amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1] This activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

-

Deprotection: The protecting groups are subsequently removed, typically via hydrogenolysis, to yield the final gallic acid amide.[1]

Structure-Activity Relationship Insights

The choice of the amine component is critical as it directly influences the resulting amide's properties and biological activity. By systematically introducing different amines, researchers can explore the structure-activity relationship (SAR) to identify derivatives with enhanced potency. For example, studies have shown that specific amino acid ester amides can exhibit greater activity than the parent gallic acid.[1]

| Amide Moiety | Observed Effect on Anti-inflammatory Activity | Rationale / Putative Mechanism | Reference |

| (S)-phenylglycine methyl ester | More active than gallic acid in inhibiting histamine release and pro-inflammatory cytokine expression. | The specific stereochemistry and aromatic nature may enhance binding to target proteins. | [1] |

| Leucine amide | Showed even better inhibitory activity on histamine release than the phenylglycine analog. | The increased lipophilicity and specific spatial arrangement of the isobutyl group may improve membrane interaction or target engagement. | [1] |

| Various aliphatic & aromatic amines | Modest to high inhibitory effects on histamine and cytokine release. | Altering the lipophilicity and hydrogen bonding capacity of the molecule influences its interaction with biological targets. | [1] |

Part 2: Core Mechanisms of Anti-inflammatory Action

Gallic acid and its amide derivatives exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[4][6][7]

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs in the inflammatory response.[8][9][10][11] External stimuli, such as lipopolysaccharide (LPS) from bacteria, activate these cascades, leading to the transcription of numerous pro-inflammatory genes.[12][13] Gallic acid and its derivatives have been shown to potently inhibit these pathways.[4][6][7][12]

-

NF-κB Pathway Inhibition: Gallic acid amides can prevent the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby suppressing the transcription of target genes like TNF-α, IL-6, COX-2, and iNOS.[12][14][15]

-

MAPK Pathway Attenuation: The MAPK family includes key kinases like p38, JNK, and ERK, which are activated by phosphorylation in response to inflammatory stimuli.[9][10][16] Gallic acid derivatives can inhibit the phosphorylation of these kinases, disrupting the downstream signaling cascade that leads to the activation of transcription factors like AP-1 and subsequent inflammatory gene expression.[6][7]

Downregulation of Pro-inflammatory Enzymes and Cytokines

A direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced production of key molecules that propagate the inflammatory response.

-

COX-2 and iNOS Inhibition: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes responsible for producing prostaglandins and nitric oxide (NO), respectively—potent mediators of inflammation, pain, and vasodilation. Gallic acid derivatives suppress the expression and activity of both COX-2 and iNOS.[6][17]

-

Cytokine Suppression: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory cascade. Gallic acid amides have been demonstrated to significantly reduce the gene expression and secretion of these cytokines.[1][6][18]

Part 3: A Framework for Experimental Evaluation

To rigorously assess the anti-inflammatory activity of novel gallic acid amides, a multi-tiered approach combining in vitro and in vivo models is essential. The choice of these assays is predicated on their ability to probe specific aspects of the inflammatory cascade, from molecular target engagement to physiological response.

In Vitro Evaluation Workflow

In vitro assays provide a controlled environment for mechanistic studies and high-throughput screening. The use of a lipopolysaccharide (LPS)-stimulated macrophage model is a gold-standard approach, as macrophages are key players in the innate immune response.[19][13][20][21]

Protocol 1: LPS-Induced Inflammation in Macrophages

-

Objective: To determine the effect of gallic acid amides on the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated macrophages.

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes into 96-well or 24-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.[19]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test gallic acid amide (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours. The rationale for pre-treatment is to allow the compound to enter the cells and engage its targets before the inflammatory stimulus is introduced.

-

Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[21]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators (NO and cytokines).

-

Protocol 2: Quantification of Nitric Oxide (Griess Assay)

-

Objective: To measure the concentration of nitrite (a stable product of NO) in the culture supernatant as an indicator of iNOS activity.

-

Methodology:

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: In a new 96-well plate, mix 50 µL of collected cell supernatant with 50 µL of Griess reagent.

-

Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

Protocol 3: Cytokine Quantification (ELISA)

-

Objective: To specifically measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant.[22][23][24]

-

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[22][25]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.[26]

-

Substrate Addition & Measurement: Wash the plate, add a chromogenic substrate (e.g., TMB), and stop the reaction with a stop solution (e.g., 2N H2SO4). Measure the absorbance at 450 nm.

-

Quantification: Calculate cytokine concentrations from the standard curve.

-

Protocol 4: Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the direct inhibitory effect of gallic acid amides on COX-1 and COX-2 enzyme activity.[27]

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the purified COX-1 or COX-2 enzyme.[28]

-

Inhibitor Addition: Add the test gallic acid amide at various concentrations and pre-incubate for 10-15 minutes at 37°C.[28] Include a known COX inhibitor (e.g., Indomethacin, Celecoxib) as a positive control.

-

Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[28][29]

-

Quantify Product: After a set incubation time (e.g., 2 minutes), stop the reaction. The product, Prostaglandin E2 (PGE2), can be quantified using a specific ELISA kit or by LC-MS/MS.[28][30]

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound against both COX isoforms.

-

In Vivo Evaluation

In vivo models are crucial for assessing a compound's efficacy within a complex biological system, providing insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and overall therapeutic potential. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[31][32][33]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory activity of gallic acid amides in vivo.

-

Causality: Carrageenan injection elicits a biphasic inflammatory response.[31] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins produced via the COX pathway.[31] This allows for an initial characterization of the compound's mechanism (e.g., activity in the late phase suggests COX inhibition).

-

Methodology:

-

Animals and Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week before the experiment.

-

Grouping: Randomly divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally).

-

Group II: Test Compound (Gallic acid amide, specified dose, orally).

-

Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).[31]

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ value.

-

Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[31][34][35]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[31]

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100 .

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

-

Conclusion and Future Directions

Gallic acid amides represent a promising and highly adaptable class of compounds for the development of novel anti-inflammatory therapeutics. Through targeted chemical synthesis, it is possible to enhance the pharmacological profile of the parent gallic acid molecule, leading to derivatives with superior potency. Their mechanism of action, centered on the potent inhibition of the master inflammatory signaling pathways NF-κB and MAPK, provides a solid rationale for their continued investigation.

The experimental framework detailed in this guide, progressing from high-throughput in vitro screening to robust in vivo efficacy models, offers a comprehensive strategy for identifying and characterizing lead candidates. Future research should focus on expanding the SAR studies to optimize for both potency and drug-like properties, investigating efficacy in chronic inflammation models, and conducting detailed pharmacokinetic and toxicological assessments to pave the way for potential clinical development.

References

- 1. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Gallic Acid | Scilit [scilit.com]

- 4. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of gallic acid based naphthophenone fatty acid amides as cathepsin D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

- 24. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 25. Cytokine Elisa [bdbiosciences.com]

- 26. Cytokine Elisa [bdbiosciences.com]

- 27. benchchem.com [benchchem.com]

- 28. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 30. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 34. bio-protocol.org [bio-protocol.org]

- 35. inotiv.com [inotiv.com]

An In-Depth Technical Guide to 3,4,5-Trihydroxybenzamide Derivatives and Analogues for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound, and its derivatives, particularly 3,4,5-trihydroxybenzamide (also known as gallamide), represent a promising scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Table of Contents

-

Introduction to the Gallamide Scaffold

-

Synthetic Strategies and Methodologies

-

Key Biological Activities and Therapeutic Potential

-

Structure-Activity Relationships (SAR)

-

Analytical Characterization Techniques

-

References

Introduction to the Gallamide Scaffold

Gallic acid, the parent compound of the gallamide family, is widely distributed in the plant kingdom and is known for its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][3][4][5] However, its therapeutic application is often limited by factors such as poor bioavailability and rapid metabolism.[5][6][7] The modification of the carboxylic acid group of gallic acid into an amide functionality, yielding this compound (gallamide), offers a versatile platform for creating derivatives with improved pharmacological profiles.[3][8] The amide bond can enhance metabolic stability and alter physicochemical properties like lipophilicity, which in turn influences biological activity and cell permeability.[8] This guide will explore the landscape of these derivatives, providing insights into their design and application.

The core structure of this compound provides a unique combination of a stable aromatic amide with three hydroxyl groups that are key to its biological activity.[9] These hydroxyl groups are excellent hydrogen bond donors and acceptors and are critical for the molecule's potent antioxidant and radical scavenging activities.[6]

Caption: Chemical structure of this compound (Gallamide).

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically starts from gallic acid or its protected forms. The choice of synthetic route is dictated by the desired analogue and the need to selectively modify the amide nitrogen or the phenolic hydroxyl groups.

2.1. Amide Bond Formation

The most direct approach involves the coupling of gallic acid (or a protected precursor) with a primary or secondary amine.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is a widely used method for its mild reaction conditions and broad substrate scope.[1]

-

Step 1: Activation of Gallic Acid. Dissolve protected gallic acid (e.g., with acetyl or benzyl protecting groups on the hydroxyls to prevent side reactions) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the active ester. The use of activators is crucial to suppress racemization (if chiral amines are used) and improve reaction efficiency.

-

Step 2: Amine Coupling. Add the desired amine to the reaction mixture. The reaction is typically stirred at room temperature overnight. The causality here is the nucleophilic attack of the amine on the activated carboxyl group, leading to the formation of the amide bond.

-

Step 3: Deprotection. If protecting groups were used, they are removed in the final step. For example, acetyl groups can be removed by hydrolysis with a mild base like sodium carbonate in methanol, while benzyl groups are typically cleaved by catalytic hydrogenation.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Caption: Workflow for carbodiimide-mediated amide coupling.

2.2. Synthesis of Analogues via Hydrazide Intermediates

Another versatile approach involves the synthesis of a 3,4,5-trihydroxybenzohydrazide intermediate, which can then be reacted with various electrophiles.[10]

Protocol 2: Synthesis of Acylhydrazone Derivatives

-

Step 1: Formation of Methyl 3,4,5-trihydroxybenzoate. Gallic acid is first esterified, commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid), to protect the carboxylic acid and facilitate the subsequent reaction.[11]

-

Step 2: Synthesis of 3,4,5-trihydroxybenzohydrazide. The methyl ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol.[11] The reaction is typically refluxed for several hours. The higher nucleophilicity of hydrazine compared to water or methanol drives the reaction towards the formation of the hydrazide.

-

Step 3: Condensation with Aldehydes or Ketones. The synthesized 3,4,5-trihydroxybenzohydrazide is then condensed with an appropriate aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acetic acid.[10] This reaction forms a stable acylhydrazone derivative.

-

Step 4: Purification. The product is typically collected by filtration and washed with a cold solvent to obtain the pure acylhydrazone.[10]

Key Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

3.1. Antioxidant and Radical Scavenging Activity

The core 3,4,5-trihydroxyphenyl moiety is a potent antioxidant. The presence of three adjacent hydroxyl groups allows for efficient donation of hydrogen atoms to neutralize free radicals.[6][12]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it accepts a hydrogen atom and is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

A study on 3,4,5-trihydroxybenzaldehyde, a related analogue, showed significantly higher radical scavenging activity compared to standard antioxidants like BHT and BHA.[13][14]

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| Gallic Acid | ~5 | [3] |

| 3,4,5-Trihydroxybenzaldehyde | Significantly more active than BHT, BHA | [13][14] |

| N-alkyl gallamides | Potent activity | [15] |

| Acylhydrazone of Gallic Acid | High antioxidant potential | [11] |

Table 1: Antioxidant activity of selected this compound derivatives and analogues.

3.2. Anticancer Activity

Gallic acid and its derivatives have shown promising anticancer effects in various cancer cell lines.[15][16][17][18] The mechanisms of action are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[16][17]

-

Induction of Apoptosis: Gallamide derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS), which in turn activates DNA damage response pathways.[16][17] They can also modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[17]

-

Inhibition of Angiogenesis and Metastasis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical processes for tumor growth and progression.[17]

A study on N-alkyl gallamides demonstrated cytotoxic effects on MCF-7 breast cancer cell lines.[15] Furthermore, gallium complexes, which can be formed with gallamide derivatives, have shown antineoplastic activity in clinical trials.[19]

Caption: Proposed mechanisms of anticancer activity for gallamide derivatives.

3.3. Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[20][21][22][23][24] The exact mechanism is not fully elucidated but is thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-activity relationship studies have shown that the number and position of hydroxyl groups on the phenyl ring, as well as the nature of the substituent on the amide nitrogen, significantly influence the antimicrobial potency.[4] For instance, some hydroxyl amide derivatives of 3,4,5-trimethoxybenzoic acid (a protected form of gallic acid) have shown selective activity against Candida albicans and Escherichia coli.[20]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

-

Hydroxyl Groups: The three phenolic hydroxyl groups are generally considered essential for the potent antioxidant and radical scavenging activities. Their ability to donate hydrogen atoms is key to this function.

-

Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in modulating the physicochemical properties and biological activity.

-

Lipophilicity: Increasing the lipophilicity of the amide substituent can enhance cell membrane permeability and, in some cases, improve biological activity.[3][8] However, an optimal balance between lipophilicity and hydrophilicity is often required.[25] For example, in the context of inhibiting α-synuclein aggregation, certain amide derivatives of gallic acid with appropriate lipophilicity showed better activity than the parent compound.[3][8]

-

Steric and Electronic Effects: The size, shape, and electronic properties of the substituent can influence how the molecule interacts with its biological target. Quantitative structure-activity relationship (QSAR) models have been developed to predict the analgesic activity of gallic acid derivatives based on these structural features.[26]

-

Analytical Characterization Techniques

The comprehensive characterization of synthesized this compound derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[11][27] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, aiding in structure elucidation.[28] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as O-H (hydroxyl), N-H (amide), and C=O (carbonyl) bonds, based on their characteristic vibrational frequencies.[27] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to quantify its concentration. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[28] |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.[28] |

Table 2: Key analytical techniques for the characterization of gallamide derivatives.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Studies and Clinical Trials: Promising candidates should be advanced to preclinical and clinical studies to evaluate their efficacy and safety in animal models and humans. While some clinical trials have been conducted on related compounds like galantamine for its anti-inflammatory effects, more research is needed specifically on gallamide derivatives.[29]

-

Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticles and liposomes, could help to overcome the bioavailability challenges associated with some of these compounds.[7][30]

References

- 1. Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments of gallic acid derivatives and their hybrids in medicinal chemistry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soachim.info [soachim.info]

- 12. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geu" by J.B. Kim, J.B. Kim et al. [jfda-online.com]

- 14. jfda-online.com [jfda-online.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gallium Complexes as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Investigation of antibacterial activity of 3,4,5-trihydroxybenzohydrazide derivatives / Mohd Hafiz Abdul Latif - UiTM Institutional Repository [ir.uitm.edu.my]

- 22. nanobioletters.com [nanobioletters.com]

- 23. mdpi.com [mdpi.com]

- 24. Dihydroxybenzene derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 26. Structure-activity relationships for the analgesic activity of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemical and Materials Characterization Techniques and Services [tricliniclabs.com]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources of 3,4,5-Trihydroxybenzamide

An In-Depth Technical Guide to the Natural Sources of 3,4,5-Trihydroxybenzamide and its Biosynthetic Precursor, Gallic Acid

Introduction

This compound, also known as Gallamide, is a phenolic compound derived from gallic acid.[1][2] Its structure, featuring a tri-hydroxylated benzene ring, positions it as a molecule of significant interest for its potential antioxidant, anti-inflammatory, and other biological activities.[3][4] While chemical databases classify this compound as a plant-derived natural product, specific botanical sources are not extensively documented in peer-reviewed literature.[1] This guide, therefore, provides a comprehensive technical overview centered on its immediate and ubiquitous biosynthetic precursor, gallic acid. By understanding the natural production, biosynthesis, and extraction of gallic acid, researchers in drug discovery and natural product chemistry can build a foundational framework for the targeted investigation and potential isolation of this compound from novel plant sources.

Chapter 1: Natural Occurrence of the Precursor, Gallic Acid

Gallic acid (3,4,5-trihydroxybenzoic acid) is one of the most abundant phenolic acids in the plant kingdom. It rarely occurs in high concentrations in its free form; instead, it typically serves as a fundamental building block for a class of hydrolyzable tannins known as gallotannins.[5] These complex polymers are widespread and play crucial roles in plant defense. The enzymatic or acidic hydrolysis of these tannins yields gallic acid. Several plant families are particularly rich sources.

Key plant families and sources include:

-

Anacardiaceae: Including sumac (Rhus coriaria) leaves and mango (Mangifera indica).

-

Fabaceae: Such as the pods of tara (Caesalpinia spinosa).[5]

-

Fagaceae: Notably oak (Quercus sp.) galls and bark, which are pathological growths induced by insects and are exceptionally rich in gallotannins.

The following table summarizes prominent botanical sources of gallic acid.

| Plant Species | Common Name | Family | Plant Part Used | Key Reference(s) |

| Rhus coriaria | Sumac | Anacardiaceae | Leaves, Galls | [5] |

| Caesalpinia spinosa | Tara | Fabaceae | Pods | [5] |

| Terminalia chebula | Black Myrobalan | Combretaceae | Fruits | [7] |

| Quercus infectoria | Aleppo Oak | Fagaceae | Galls | [5] |

| Psidium guajava | Guava | Myrtaceae | Leaves, Twigs | [5] |

| Woodfordia fruticosa | Fire-flame Bush | Lythraceae | Flowers | [8] |

| Pistacia integerrima | Kakra | Anacardiaceae | Galls | [9] |

| Lamiaceae Family | (Mint, Oregano, etc.) | Lamiaceae | Aerial Parts | [10] |

Chapter 2: Biosynthesis Pathway

The biosynthesis of gallic acid is deeply rooted in the primary metabolism of plants. The proposed subsequent formation of this compound represents a logical, though currently putative, modification of this core pathway.

Established Pathway to Gallic Acid

The carbon skeleton of gallic acid is derived from the Shikimate Pathway , a central route in plants and microorganisms for the biosynthesis of aromatic compounds. The pathway proceeds as follows:

-

Formation of 5-Dehydroshikimic Acid: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading through a series of enzymatic steps to 5-dehydroshikimic acid.

-

Dehydrogenation to Gallic Acid: The key conversion is the direct enzymatic dehydrogenation of 5-dehydroshikimic acid. This step bypasses the traditional route to aromatic amino acids (phenylalanine and tyrosine) and represents the primary route for gallic acid biosynthesis in higher plants.

Putative Pathway to this compound

The conversion of a carboxylic acid to a primary amide is a common biochemical transformation. While the specific enzyme responsible for producing this compound in plants has not been characterized, a plausible mechanism involves two steps:

-

Activation of Gallic Acid: The carboxyl group of gallic acid is likely activated to make it more susceptible to nucleophilic attack. This is commonly achieved through the formation of a thioester bond with Coenzyme A, yielding Galloyl-CoA . This reaction would be catalyzed by a CoA ligase.

-

Amidation: An amide synthase or a similar transferase enzyme would then catalyze the reaction of Galloyl-CoA with an ammonia source (e.g., glutamine) to form this compound, releasing Coenzyme A.

This final amidation step is presented as a scientifically sound hypothesis pending direct enzymatic evidence from a confirmed natural source.

Chapter 3: Generalized Protocol for Extraction and Isolation

The following protocol outlines a robust, multi-stage process for the extraction and purification of gallic acid and related polar phenolic compounds from plant tissues. This methodology serves as a foundational workflow for any research effort aimed at isolating this compound.

Step-by-Step Methodology

-

Sample Preparation & Pre-processing:

-

Objective: To maximize surface area and disrupt cell structures for efficient solvent penetration.

-

Protocol:

-

Collect the desired plant material (e.g., leaves, fruits, galls).

-

Dry the material to a constant weight, either by air-drying in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a moderately fine powder (e.g., 30-40 mesh) using a mechanical grinder.

-

-

-

Solvent Extraction:

-

Objective: To solubilize and extract the target phenolic compounds from the solid plant matrix.

-

Rationale: Methanol or aqueous ethanol are effective solvents for polar phenolic compounds like gallic acid. Hot extraction (Soxhlet) is exhaustive but may degrade some compounds; maceration is gentler.

-

Protocol (Soxhlet):

-

Place the powdered plant material (e.g., 100 g) into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 70% aqueous methanol (e.g., 1 L) to the receiving flask.

-

Heat the solvent to a gentle boil and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear.

-

Cool the apparatus and collect the methanolic extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to yield a viscous crude extract.[7]

-

-

-

Fractionation via Liquid-Liquid Partitioning:

-

Objective: To separate compounds based on their polarity, enriching the fraction containing the target phenolics.

-

Protocol:

-

Suspend the crude extract in a methanol-water solution (e.g., 75:25 v/v).

-

Perform successive partitioning in a separatory funnel with immiscible solvents of increasing polarity.

-

First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the hexane layer.

-

Next, partition the remaining aqueous layer against dichloromethane to remove compounds of intermediate polarity.

-

Finally, partition against ethyl acetate. Phenolic compounds like gallic acid and its derivatives will preferentially move into the ethyl acetate phase.[11]

-

Collect the ethyl acetate fraction and concentrate it to dryness. This is the enriched phenolic fraction.

-

-

-

Chromatographic Purification:

-

Objective: To isolate the pure compound from the enriched fraction.

-

Protocol:

-

Column Chromatography (CC):

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

-

Apply the sample to the top of a column packed with Sephadex LH-20, which separates compounds primarily by molecular size and polarity.[7][8]

-

Elute the column with methanol, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light or with a staining reagent).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the positive fractions from CC.

-

Inject the concentrated sample into a preparative HPLC system equipped with a Reverse-Phase C18 column.

-

Elute with a gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile.

-

Collect the peak corresponding to the target compound based on its retention time, as determined by prior analytical HPLC runs.

-

Remove the solvent to yield the purified compound.

-

-

-

Chapter 4: Analytical Characterization and Quantification

Once isolated, the identity and purity of this compound must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and for quantification. A typical system would use a C18 reverse-phase column with a UV detector (λ ≈ 270-280 nm) and a gradient mobile phase of acidified water and acetonitrile/methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the compound, confirming its elemental formula (C₇H₇NO₄, MW: 169.13 g/mol ).[1]

-